molecular formula C20H30F2N4O4 B2445032 Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate CAS No. 2034519-24-7

Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

Cat. No.: B2445032
CAS No.: 2034519-24-7
M. Wt: 428.481
InChI Key: VFTUIZJSRSKUAI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with intriguing properties and potential applications in various fields. Its chemical structure features multiple functional groups, which confer upon it a variety of reactivity patterns and interaction possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate involves several steps, each requiring specific reagents and conditions:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorocyclohexane and precursors for the oxadiazole and urea groups.

  • Formation of 1,2,4-Oxadiazole: : Through a cyclization reaction, the 1,2,4-oxadiazole ring is formed from a dicarboxylic acid and hydrazine derivative.

  • Introduction of Urea Group: : An intermediate bearing the oxadiazole group undergoes a reaction with an isocyanate to introduce the urea functionality.

  • Final Coupling Step: : The urea-intermediate is then coupled with ethyl cyclohexanecarboxylate in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

In industrial settings, the production process is scaled up, focusing on optimizing yield and purity:

  • Batch or Continuous Processes: : Depending on the required scale, the synthesis can be carried out in batch reactors or continuous flow systems.

  • Catalysts and Solvents: : Selection of efficient catalysts and environmentally benign solvents is crucial to maximize efficiency and minimize waste.

  • Purification: : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

  • Oxidation: : Exposure to oxidizing agents can lead to the formation of oxides or other derivatives.

  • Reduction: : Reduction reactions can yield different compounds by breaking specific bonds or altering functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like potassium permanganate or chromic acid.

  • Reducing Agents: : Such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution Reactions: : Reagents like alkyl halides or acyl halides under acidic or basic conditions.

Major Products Formed

The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is of interest in several scientific domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Medicine: : Could be explored for therapeutic potential due to its unique chemical structure.

  • Industry: : Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate exerts its effects is rooted in its ability to interact with specific molecular targets:

  • Molecular Targets: : It can bind to proteins, enzymes, or receptors, influencing their activity.

  • Pathways Involved: : May modulate signal transduction pathways or metabolic processes, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate stands out due to:

  • Structural Uniqueness: : The presence of both 4,4-difluorocyclohexyl and oxadiazole groups.

  • Functional Versatility: : Its ability to undergo diverse chemical reactions.

List of Similar Compounds

  • Ethyl 4-((3-((3-(4-fluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

  • Ethyl 4-((3-((3-(4,4-difluorocyclohexyl)-1,2,4-thiadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

There you have it! Your compound has quite the résumé, wouldn't you say?

Properties

IUPAC Name

ethyl 4-[[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30F2N4O4/c1-2-29-18(27)15-5-3-13(4-6-15)11-23-19(28)24-12-16-25-17(26-30-16)14-7-9-20(21,22)10-8-14/h13-15H,2-12H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTUIZJSRSKUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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